5-bromo-1-isopropylbenzoimidazole hcl

Descripción

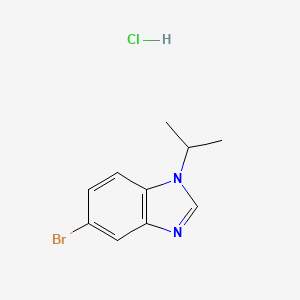

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOCKTZUISCRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682038 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-32-4 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 5-Bromo-1-isopropylbenzoimidazole (B177330) Core

The construction of the 5-bromo-1-isopropylbenzoimidazole core typically involves a multi-step process, beginning with the synthesis of a key precursor, followed by the formation of the benzimidazole (B57391) ring and subsequent N-alkylation.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the synthesis of 5-bromobenzimidazole derivatives is 4-bromo-o-phenylenediamine. The synthesis of this precursor can be achieved through the bromination of o-phenylenediamine (B120857). A common method involves the protection of the amino groups via acetylation with acetic anhydride (B1165640), followed by bromination and subsequent deprotection.

One established method for the synthesis of 4-bromo-o-phenylenediamine involves the reaction of o-phenylenediamine with a brominating agent in acetic acid. To control the regioselectivity and avoid polybromination, the amino groups are often first protected as acetamides. For instance, o-phenylenediamine can be treated with acetic anhydride to form the diacetylated intermediate. This intermediate is then brominated, and the acetyl groups are subsequently removed by hydrolysis to yield 4-bromo-o-phenylenediamine. prepchem.comgoogle.com An alternative approach utilizes sodium bromide and hydrogen peroxide as the brominating system in a mixture of acetic acid and acetic anhydride, offering a safer and more environmentally friendly route compared to using liquid bromine. google.com

The direct bromination of unprotected o-phenylenediamine is often less selective and can lead to a mixture of products. Therefore, the protection-bromination-deprotection sequence is a more reliable strategy for obtaining the desired 4-bromo-substituted precursor in good yield and purity.

Table 1: Representative Methods for the Synthesis of 4-bromo-o-phenylenediamine

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

| o-Phenylenediamine | Acetic anhydride, Bromine, Sodium hydrogensulfite | Acetic acid, Water | Iced water cooling, 50-55°C | Not specified | prepchem.com |

| o-Phenylenediamine | Acetic anhydride, Sodium bromide, Hydrogen peroxide | Acetic acid | Room temperature to 60°C | High | google.com |

N-Alkylation and Benzimidazole Ring Formation Techniques

Once 4-bromo-o-phenylenediamine is obtained, the next step is the formation of the benzimidazole ring. This is typically achieved by reacting the diamine with a suitable one-carbon synthon. Formic acid is a commonly used reagent for this purpose, leading to the formation of 5-bromobenzimidazole. The reaction of 4-bromo-benzene-1,2-diamine with trimethyl orthoformate in the presence of an acid catalyst like hydrochloric acid also effectively yields 5-bromo-1H-benzimidazole. chemicalbook.com

With the 5-bromobenzimidazole core in hand, the final step is the introduction of the isopropyl group at the N-1 position. N-alkylation of benzimidazoles can be accomplished using various alkylating agents and reaction conditions. For the synthesis of 5-bromo-1-isopropylbenzoimidazole, an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, would be the typical reagent. The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, facilitating the nucleophilic substitution. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be used to facilitate the reaction, particularly under heterogeneous conditions. researchgate.net

The final step in obtaining the titled compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (5-bromo-1-isopropylbenzoimidazole) in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in the same or another appropriate solvent.

Novel and Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of benzimidazoles, with a focus on catalytic systems and benign reaction conditions.

Catalytic Systems for Benzimidazole Formation

The condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles is a key reaction that has been a target for catalytic improvement. While traditional methods often require stoichiometric amounts of acid or oxidizing agents, modern approaches utilize catalytic systems to enhance efficiency and reduce waste. For instance, photocatalytic methods have emerged as a powerful tool for benzimidazole synthesis. The use of a photosensitizer, such as Rose Bengal, under visible light irradiation can effectively promote the condensation of o-phenylenediamines with a variety of aldehydes, including aliphatic ones, in good to excellent yields. acs.org This method offers a mild and efficient alternative to conventional thermal conditions.

Electrochemical strategies also present a green avenue for C-H functionalization reactions relevant to benzimidazole chemistry. For example, the electrochemical α-C(sp3)–H heteroarylation of aliphatic aldehydes provides a novel route to aldehyde-functionalized heterocycles under external oxidant-free conditions. acs.org While not a direct synthesis of the benzimidazole ring itself, this type of methodology showcases the potential of electrochemistry in creating complex building blocks for further elaboration into benzimidazole analogs.

Environmentally Benign Reaction Conditions and Protocols

The principles of green chemistry emphasize the use of safer solvents, reduced energy consumption, and atom economy. In the context of benzimidazole synthesis, this has led to the exploration of solvent-free reactions and the use of greener solvents. For example, N-alkylation of benzimidazoles has been achieved using physical grinding (mechanochemistry) or in green solvents like ethanol (B145695) and polyethylene (B3416737) glycol (PEG)-600, offering alternatives to traditional volatile organic solvents. researchgate.net Microwave-assisted synthesis has also been employed to accelerate reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage.

The use of safer reagents is another key aspect. For instance, the replacement of hazardous liquid bromine with a combination of sodium bromide and hydrogen peroxide for the bromination of precursors is a significant step towards a greener process. google.com Similarly, the use of dimethyl carbonate as a methylating agent, which is considered a green reagent, in the N-alkylation of benzimidazoles showcases a move towards more sustainable chemical transformations. nih.gov

Derivatization Strategies and Analog Synthesis for Research Purposes

For research purposes, the 5-bromo-1-isopropylbenzoimidazole scaffold can be further modified to generate a library of analogs with potentially interesting properties. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Common derivatization strategies for 5-bromobenzimidazoles include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with arylboronic acids can be used to introduce various aryl or heteroaryl groups at the 5-position. nih.gov This allows for the systematic exploration of the structure-activity relationships of these compounds.

Furthermore, the benzimidazole core itself can be modified. If the 2-position is unsubstituted (i.e., a proton), it can be functionalized through various reactions. For instance, lithiation at the 2-position followed by quenching with an electrophile can introduce a variety of substituents.

The synthesis of analogs can also involve variations in the N-1 substituent. Instead of an isopropyl group, other alkyl or aryl groups can be introduced through similar N-alkylation procedures, leading to a diverse set of N-substituted 5-bromobenzimidazoles. nih.gov These derivatization strategies are crucial for generating novel compounds for screening in various research applications.

Table 2: Potential Derivatization Reactions of 5-Bromo-1-isopropylbenzoimidazole

| Reaction Type | Reagents | Catalyst | Potential Modification |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) | Introduction of an aryl group at the 5-position |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)2) | Introduction of a vinyl group at the 5-position |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Introduction of an alkynyl group at the 5-position |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | Introduction of an amino group at the 5-position |

Functional Group Modifications at the Benzimidazole Nucleus

The benzimidazole nucleus, particularly when substituted with a halogen, is amenable to a wide range of functional group interconversions. For 5-bromo-1-isopropylbenzoimidazole, the primary site for modification is the carbon-bromine bond on the benzene (B151609) ring. This bond is readily targeted by modern cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nobelprize.org The bromo-substituent at the C5-position of the benzimidazole core is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. nobelprize.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.govsigmaaldrich.com This methodology allows for the introduction of a vast array of aryl and heteroaryl substituents at the C5-position, significantly diversifying the core structure. nih.govnih.gov The choice of catalyst, such as Pd(dppf)Cl₂, and reaction conditions are crucial for achieving high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It facilitates the coupling of the C5-bromo position with a wide variety of primary and secondary amines, including anilines and aliphatic amines. wikipedia.orgresearchgate.netnih.gov The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, allowing it to proceed under mild conditions with high functional group tolerance. wikipedia.orgnih.gov This transformation is essential for introducing amine functionalities, which can act as crucial pharmacophores or hydrogen bond donors/acceptors.

Cyanation: The bromo group can be displaced by a cyanide group to form 5-cyano-1-isopropylbenzoimidazole. This transformation can be achieved using various cyanide sources, often with palladium or copper catalysts. The resulting nitrile group is a versatile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing another layer of structural diversification.

The following table summarizes key functional group modifications applicable to 5-bromo-1-isopropylbenzoimidazole based on established methodologies for related bromo-heterocycles.

| Starting Material | Reaction Type | Reagents & Catalysts | Product Class |

| 5-bromo-1-isopropylbenzoimidazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 5-Aryl-1-isopropylbenzoimidazole |

| 5-bromo-1-isopropylbenzoimidazole | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 5-Amino-1-isopropylbenzoimidazole |

| 5-bromo-1-isopropylbenzoimidazole | Cyanation | Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Cyano-1-isopropylbenzoimidazole |

| 5-bromo-1-isopropylbenzoimidazole | Heck Olefination | Alkene (e.g., Styrene), Pd catalyst (e.g., Pd/G), Base (e.g., K₂CO₃) | 5-Alkenyl-1-isopropylbenzoimidazole |

Introduction of Diverse Substituents for Fundamental Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically altering the structure of a molecule to understand the effect of these changes on its biological activity. researchgate.net The chemical transformations described previously are employed to generate a library of analogs of 5-bromo-1-isopropylbenzoimidazole, each with a unique substituent at the C5-position. Analyzing the biological activity of these analogs provides critical insights into the pharmacophore. nih.govnih.gov

Reported SAR analyses of various benzimidazole series indicate that substitution at the N1, C2, C5, and C6 positions can significantly influence biological activity, such as anti-inflammatory effects. nih.govnih.gov For the 5-bromo-1-isopropylbenzoimidazole scaffold, the introduction of substituents at C5 allows for a systematic exploration of how different chemical properties impact efficacy.

Key areas of exploration in SAR studies include:

Steric Effects: By introducing substituents of varying sizes, from small groups like methyl to bulky ones like a tert-butylphenyl group, researchers can probe the steric tolerance of the target protein's binding pocket.

Electronic Effects: The electronic nature of the C5-substituent can be modulated by introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl). mdpi.com This helps to understand the optimal electronic environment for binding and activity.

Hydrophobicity and Hydrophilicity: The lipophilicity of the molecule, a key factor in its pharmacokinetic profile, can be tuned. Introducing aliphatic chains or aromatic rings increases hydrophobicity, while incorporating polar groups like hydroxyls, carboxylates, or amides enhances hydrophilicity. nih.gov

Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -NH₂, -OH) or acceptors (e.g., -C=O, -CN, pyridine (B92270) nitrogen) via reactions like the Buchwald-Hartwig amination or subsequent modifications allows for the formation of specific interactions with the biological target, which can dramatically enhance binding affinity and selectivity. nih.gov

The table below outlines how different substituents can be introduced to probe specific aspects of the SAR.

| SAR Aspect Probed | Reaction Type | Example Substituent Introduced | Rationale |

| Steric Bulk & Aromatic Interactions | Suzuki-Miyaura Coupling | Phenyl, Naphthyl, Thiophenyl | Explores tolerance for bulky groups and potential for π-π stacking interactions with the target. nih.gov |

| Hydrogen Bond Donors/Acceptors | Buchwald-Hartwig Amination | Morpholine, Aniline, Piperazine | Introduces key functionalities for specific hydrogen bond interactions, which can anchor the molecule in the binding site. wikipedia.orgnih.gov |

| Electronic Modulation | Suzuki-Miyaura Coupling | 4-Methoxyphenyl, 4-(Trifluoromethyl)phenyl | Varies the electron density of the benzimidazole system to determine if electron-donating or withdrawing groups are preferred for activity. mdpi.com |

| Polarity & Solubility | Hydrolysis of Nitrile | Carboxylic Acid (from Cyano) | Enhances hydrophilicity and introduces a potential salt bridge-forming group. |

By systematically applying these synthetic methodologies, a comprehensive understanding of the SAR for this benzimidazole scaffold can be developed, guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov

Rigorous Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-bromo-1-isopropylbenzoimidazole (B177330) HCl, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon framework.

¹H NMR: The proton NMR spectrum would confirm the presence of the isopropyl group, typically showing a septet for the CH proton and a doublet for the two methyl groups. Aromatic protons on the benzimidazole (B57391) ring would appear as distinct signals, with their splitting patterns and chemical shifts influenced by the bromine substituent.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Quaternary carbons, such as those at the fusion of the imidazole (B134444) and benzene (B151609) rings (C3a/C7a), can be identified. ugm.ac.idbeilstein-journals.org The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignments. ugm.ac.idresearchgate.net COSY identifies proton-proton couplings, HMQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. ugm.ac.id

Solid-State NMR (ssNMR) is particularly valuable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Solid-state ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR can differentiate between tautomers and identify variations in crystal packing by detecting differences in chemical shifts. beilstein-journals.orgnih.gov In benzimidazole salts, ssNMR has been used to study hydrogen-bonding networks and the dynamics of ions within the crystal lattice. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 5-bromo-1-isopropylbenzoimidazole This table is predictive and based on general principles and data for similar benzimidazole derivatives. Actual experimental values may vary.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Isopropyl-CH | ¹H NMR | ~4.7 | Septet |

| Isopropyl-CH₃ | ¹H NMR | ~1.6 | Doublet |

| Aromatic-H | ¹H NMR | 7.5 - 8.0 | Multiplets |

| Imidazole C2-H | ¹H NMR | ~8.2 | Singlet |

| Isopropyl-CH | ¹³C NMR | ~50 | |

| Isopropyl-CH₃ | ¹³C NMR | ~22 | |

| Aromatic/Imidazole Carbons | ¹³C NMR | 110 - 150 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of 5-bromo-1-isopropylbenzoimidazole (C₁₀H₁₁BrN₂), distinguishing it from other compounds with the same nominal mass. uni.lucymitquimica.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). nih.gov The fragmentation pattern serves as a molecular fingerprint. For benzimidazole derivatives, characteristic fragmentation includes cleavage near the linking groups and rearrangements across the benzimidazole ring. nih.govjournalijdr.com The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Analysis of these fragmentation pathways helps to confirm the connectivity of the isopropyl group and the position of the bromine atom on the benzimidazole core. journalijdr.comresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

IR Spectroscopy: The FTIR (Fourier-transform infrared) spectrum would show characteristic absorption bands. For 5-bromo-1-isopropylbenzoimidazole HCl, key peaks would include C-H stretching vibrations from the alkyl and aromatic groups, C=N and C=C stretching from the benzimidazole ring system, and vibrations associated with the C-Br bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It can provide valuable information about the benzimidazole core and the C-Br bond. nih.gov Characteristic peaks for the benzimidazole ring are typically observed around 1015, 1265, and 1595 cm⁻¹. nih.gov SERS (Surface-enhanced Raman Scattering) can be used to study the adsorption mechanism and orientation of benzimidazole derivatives on surfaces. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.netscilit.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. researchgate.net For this compound, an X-ray crystal structure would definitively confirm the atomic connectivity and the substitution pattern on the benzimidazole ring.

Furthermore, crystallographic analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions, which stabilize the crystal structure. researchgate.netscilit.comnih.gov In the case of the hydrochloride salt, the analysis would show the location of the chloride anion and its hydrogen bonding interactions with the protonated benzimidazole cation. This technique is also definitive for identifying and characterizing different polymorphs of the compound. nih.gov

Table 2: Representative Crystal Data Parameters for a Benzimidazole Derivative This table shows typical parameters obtained from an X-ray crystallography experiment on a related benzimidazole compound. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1878 |

| b (Å) | 16.4530 |

| c (Å) | 17.0211 |

| β (°) | 95.34 |

| Volume (ų) | 2848.9 |

| Z (molecules/unit cell) | 4 |

Chromatographic and Other Analytical Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of a target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of benzimidazole derivatives and for their quantification. nih.govptfarm.pl A reversed-phase HPLC method (e.g., using a C8 or C18 column) with a suitable mobile phase (often a mixture of acetonitrile (B52724) and water/buffer) and UV detection would be developed. tandfonline.comtandfonline.com The method would be validated for linearity, precision, and accuracy to ensure it is suitable for its intended purpose. researchgate.net By demonstrating the presence of a single major peak and the absence of significant impurities, HPLC confirms the high purity of the synthesized this compound. This method is also crucial for stability studies, ensuring the compound does not degrade under specific conditions. tandfonline.comresearchgate.net

Table 3: Typical HPLC Conditions for Analysis of Benzimidazole Derivatives Adapted from established methods for related compounds. nih.govtandfonline.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 (e.g., 15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and buffered water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. These methods model the electron density of a chemical system to derive its energy and other properties. For benzimidazole (B57391) derivatives, DFT is employed to understand conformational stability, electronic properties, and potential reaction pathways.

Research on substituted benzimidazoles demonstrates the utility of DFT in determining the relative energies of different molecular conformations. For instance, a study on the polymorphs of a bis(pyridinyl)-substituted benzimidazole used DFT calculations to show that different orientations of the substituent groups lead to a relative energy spread of 10.6 kJ mol⁻¹ between conformations nih.gov. This type of analysis is critical for understanding which spatial arrangement of the isopropyl and bromo substituents on the 5-bromo-1-isopropylbenzoimidazole (B177330) core would be most stable.

Furthermore, DFT calculations can elucidate the electronic landscape of a molecule, identifying regions that are electron-rich or electron-poor. This information is key to predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. This analysis helps in predicting how 5-bromo-1-isopropylbenzoimidazole hcl might interact with other reagents or biological targets. Studies on various benzimidazole derivatives have successfully used these quantum descriptors to correlate structure with activity scirp.org.

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods, especially molecular docking, are invaluable for predicting how it might interact with biological targets and for analyzing its conformational possibilities.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This provides insights into binding affinity and the specific interactions that stabilize the ligand-receptor complex. Benzimidazole derivatives have been extensively studied using molecular docking to explore their potential as inhibitors for various enzymes. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Benzimidazole Derivative Class | Biological Target | Key Findings / Docking Scores | Reference |

|---|---|---|---|

| Benzimidazole-thiazole hybrids | Cyclooxygenase-2 (COX-2) | Docking scores of -8.485 to -8.927 kcal/mol, suggesting promising interaction. | rsc.orgrsc.org |

| Substituted benzimidazoles | M. tuberculosis KasA | Top compounds showed docking scores of -7.368 and -7.173 kcal/mol. | nih.gov |

| Benzimidazole-1,3,4-triazole hybrids | Carbonic Anhydrase I & II (hCA I & II) | Docking confirmed binding interactions within the enzyme's active site. | nih.gov |

| Substituted benzimidazoles | Phosphatidylinositol 3-kinase (PI3Kδ and PI3Kγ) | Computational studies revealed mechanisms for selective inhibition. | nih.gov |

| N-mannich bases of benzimidazole | NMDA receptors | Docking suggested potential as targets for anticonvulsant activity. | ijpsr.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies. libretexts.org For a molecule like this compound, rotation around single bonds, such as the bond connecting the isopropyl group to the nitrogen atom, gives rise to various conformations. Some of these will be more stable (lower in energy) than others due to factors like steric hindrance and electrostatic repulsion. organicchemistrytutor.com

Computational methods can map the potential energy surface as a function of bond rotation. For instance, DFT calculations on a bis(pyridinyl)-substituted benzimidazole identified three stable, low-energy conformations, revealing the energetic landscape of the molecule. nih.gov The energy difference between the most stable and least stable conformations was found to be 10.6 kJ mol⁻¹, highlighting the influence of substituent orientation on molecular stability. nih.gov A similar analysis for this compound would determine the preferred orientation of the isopropyl group relative to the benzimidazole ring, which can be critical for its interaction with a receptor's binding site. The study of energetics helps to understand which conformations are most likely to be present under physiological conditions and thus which shape is relevant for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, untested compounds and guide the design of more potent molecules. kashanu.ac.ir

Numerous QSAR studies have been successfully performed on benzimidazole derivatives for a wide range of biological activities. ijpsr.com These studies use various types of descriptors:

Topological descriptors: Related to the 2D representation of the molecule, such as topological polar surface area (TPSA). ijpsr.com

Electronic descriptors: Derived from quantum chemical calculations, such as chemical potential. scirp.org

Steric descriptors: Related to the 3D shape and size of the molecule.

For example, a QSAR study on benzimidazole derivatives as α-amylase inhibitors found that exact mass, topological diameter, and the number of rotatable bonds were key properties affecting bioactivity. nih.gov Another study on anti-enterovirus benzimidazoles developed a robust 3D-QSAR model to guide the synthesis of new compounds. biointerfaceresearch.com These models provide a blueprint for designing novel derivatives, including modifications to the this compound scaffold, to enhance a desired biological effect.

Table 2: Examples of QSAR Studies on Benzimidazole Derivatives

| Biological Activity | Key Descriptors/Findings | Statistical Method | Reference |

|---|---|---|---|

| α-Amylase Inhibition | Exact mass, topological diameter, and rotational bonding properties highly affect bioactivity. | Multiple Linear Regression (MLR) | nih.gov |

| Factor IXa Inhibition | Model indicated the importance of steric and electrostatic potentials. | 3D-QSAR (kNN-MFA) | ijpsonline.com |

| Antibacterial Activity | Positive correlation found with TPSA, H-bond acceptors, and iLOGP. | Multiple Linear Regression (MLR) | ijpsr.com |

| Anti-enterovirus Activity | A highly efficient 3D-QSAR model was deduced for reference in future synthesis. | MLR and Neural Network (NN) | biointerfaceresearch.com |

| Antitubercular Activity | Model built using chemical potential, polarizability, and bond length. | MLR, Nonlinear Regression, Artificial Neural Network (ANN) | scirp.org |

Reaction Mechanism Elucidation through Computational Approaches

Understanding the mechanism of a chemical reaction—the detailed step-by-step process of bond breaking and forming—is fundamental to synthetic chemistry. Computational approaches can model potential reaction pathways, calculate the energies of intermediates and transition states, and provide insights that complement experimental observations.

The synthesis of the benzimidazole core is a well-studied process, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govresearchgate.net Computational studies can be used to investigate this and other synthetic routes. For example, research into the copper-catalyzed intramolecular N-arylation to form benzimidazoles has explored the catalytic pathway and the role of ligands, helping to refine and improve the synthetic protocol. rsc.org

For a specific compound like this compound, computational chemistry could be used to:

Model the reaction pathway for its synthesis, for example, via palladium-catalyzed cross-coupling reactions, which have been used to functionalize the benzimidazole scaffold. nih.gov

Investigate the transition state energies to predict reaction kinetics and identify potential bottlenecks.

Compare different synthetic routes to determine the most energetically favorable and efficient method.

By simulating the reaction at a molecular level, these computational approaches provide a deeper understanding of the synthesis, enabling chemists to optimize conditions and develop novel, more efficient synthetic strategies. nih.gov

Mechanistic Biological Investigations in Vitro and Pre Clinical Focus

Enzyme Inhibition Studies and Target Identification at the Molecular Level

The benzimidazole (B57391) core is a well-established pharmacophore known to interact with various enzymatic targets. The nature and position of substituents on the benzimidazole ring system play a crucial role in determining the specific enzymes inhibited and the potency of this inhibition.

Research on benzimidazole derivatives has revealed their capacity to inhibit several key enzyme families, including protein kinases and histone deacetylases (HDACs). Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole-based compounds have been developed as potent kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain. The specific kinase or panel of kinases inhibited is highly dependent on the substitution pattern of the benzimidazole scaffold.

Similarly, HDACs are crucial epigenetic modulators, and their inhibition has emerged as a valid therapeutic strategy in oncology. Certain benzimidazole derivatives have been identified as effective HDAC inhibitors. For instance, a novel series of benzimidazole-linked (thio)hydantoin derivatives were synthesized and shown to be potent HDAC6 inhibitors at nanomolar concentrations. biozol.de One of the most potent compounds from this series, 4c , demonstrated an IC₅₀ value of 51.84 nM against HDAC6. biozol.de

The following table summarizes the inhibitory activities of some representative benzimidazole derivatives against various enzymes, illustrating the potential targets for compounds like 5-bromo-1-isopropylbenzoimidazole (B177330).

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| Compound 4c | HDAC6 | 51.84 | biozol.de |

| SAHA | HDAC6 | 91.73 | biozol.de |

| Erlotinib | EGFR Kinase | 390 | nih.gov |

| Compound 10 | EGFR Kinase | 330 | nih.gov |

| Compound 13 | EGFR Kinase | 380 | nih.gov |

This table presents data for illustrative benzimidazole derivatives and established inhibitors to provide context for potential enzyme inhibitory activities.

Cellular Pathway Modulation Studies in Model Systems (Non-Human Cells/Organisms)

The enzymatic inhibition by benzimidazole derivatives at the molecular level translates into the modulation of various cellular pathways, which can be observed in in vitro cellular models.

Benzimidazole compounds are known to interfere with multiple intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. By inhibiting protein kinases, for instance, they can block downstream signaling cascades. Inhibition of the EGFR pathway by benzimidazole derivatives has been shown to suppress cell proliferation. nih.gov Other benzimidazoles have been found to modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

The potential for 5-bromo-1-isopropylbenzoimidazole to modulate these pathways is high, given the known activities of related compounds. Future studies would likely involve treating research cell lines with this compound and analyzing the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STATs) and the expression levels of downstream target genes.

A common consequence of targeting cellular pathways involved in proliferation is the arrest of the cell cycle at specific checkpoints (G1, S, or G2/M phase). Numerous studies have demonstrated the ability of benzimidazole derivatives to induce cell cycle arrest in various cancer cell lines.

For example, a study on novel benzimidazole derivatives showed that a bromo-derivative, compound 5 , induced G2/M phase arrest in MCF-7, DU-145, and H69AR cancer cells. nih.gov Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, compounds 10 and 13 , found that they suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines, with effects observed at different phases of the cell cycle. wikipedia.org Specifically, in MDA-MB-231 cells, compound 10 caused a prominent increase in the G2 phase population, while compound 13 led to an increase in the G1 and S phases. wikipedia.org

The following table summarizes the effects of some benzimidazole derivatives on the cell cycle in different research cell lines.

| Compound | Cell Line | Effect on Cell Cycle | Reference |

| Compound 5 | MCF-7, DU-145, H69AR | G2/M Arrest | nih.gov |

| Compound 10 | MDA-MB-231 | G2 Phase Arrest | wikipedia.org |

| Compound 13 | MDA-MB-231 | G1 and S Phase Arrest | wikipedia.org |

| Compound 10 | SKOV3 | S and G2 Phase Arrest | wikipedia.org |

| Compound 13 | SKOV3 | S Phase Arrest | wikipedia.org |

| Compound 10 | A549 | G1 and G2 Phase Arrest | wikipedia.org |

| Compound 13 | A549 | G1 Phase Arrest | wikipedia.org |

This table illustrates the varied effects of benzimidazole derivatives on cell cycle progression in different cancer cell lines.

Given these findings, it is plausible that 5-bromo-1-isopropylbenzoimidazole HCl could also induce cell cycle arrest, and the specific phase of arrest would depend on its primary molecular target(s).

Structure-Activity Relationship (SAR) Elucidation for Biological Response Mechanisms

The biological activity of benzimidazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the observed biological effects and for optimizing lead compounds.

For the benzimidazole scaffold, key positions for modification include the N1 and C2 positions, as well as various positions on the benzene (B151609) ring.

N1-Substitution: The substituent at the N1 position, such as the isopropyl group in the compound of interest, significantly influences lipophilicity, metabolic stability, and interaction with the target protein. The branched alkyl nature of the isopropyl group can enhance metabolic stability and provide a better fit into hydrophobic pockets of enzymes compared to linear alkyl chains.

C2-Substitution: The C2 position is another critical point for modification, and the nature of the substituent here often dictates the class of enzymes targeted.

Benzene Ring Substitution: Substituents on the benzene ring, such as the bromine at the 5-position, can modulate the electronic properties and lipophilicity of the molecule. Halogen substitutions, particularly bromine, are known to often enhance biological activity. As mentioned, 5-bromo substitution has been linked to increased cytotoxicity and topoisomerase I inhibition in terbenzimidazoles. nih.gov

The combination of the 1-isopropyl and 5-bromo substituents in this compound suggests a compound designed to have enhanced lipophilicity and potentially improved metabolic stability, which could contribute to better cellular uptake and target engagement. The precise biological response mechanism would be a direct consequence of how this specific combination of substituents directs the molecule to its primary biological target(s).

Impact of Substituents on Biochemical and Cellular Activity

The biological activity of benzimidazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. nih.govwikipedia.org The presence of a halogen, such as bromine, at the 5-position and an alkyl group, like isopropyl, at the N1-position are key determinants of the compound's potential efficacy and target selectivity.

The bromo substituent at the C5-position is a noteworthy feature. Halogen atoms, being electron-withdrawing, can influence the electronic environment of the benzimidazole ring system, which can in turn affect its interaction with biological targets. nih.gov In various studies on benzimidazole derivatives, halogen substitution has been associated with a range of biological activities, including antimicrobial and anticancer effects. For instance, a study on 2,5,6-trichlorobenzimidazole demonstrated antiviral activity, highlighting the role of halogenation. While not a direct analogue, the presence of a bromo group in a related compound, N1-(1H-1,3-benzodiazol-2-yl)-3-bromo-5-nitrobenzene-1,2-diamine, was part of a series showing potential antitubercular activity. researchgate.net The lower potential of a bromo-substituted analog in one study on α-amylase and α-glucosidase inhibitors was attributed to the bulky nature of the bromine atom at the para-position. biozol.de

The isopropyl group at the N1-position is another critical determinant of activity. This bulky alkyl group can influence the compound's lipophilicity and steric profile, which are crucial for its absorption, distribution, and interaction with target proteins. Research on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives has shown that the N1-isopropyl group is compatible with antimicrobial activity. nih.govnih.govresearchgate.net The presence of an N-substituted isopropyl group in a series of benzimidazole-thienopyrimidine hybrids was associated with high affinity to the TrmD inhibitor's binding site in Pseudomonas aeruginosa. acs.org

Table 1: Impact of Substituents on the Biological Activity of Benzimidazole Derivatives

| Compound/Derivative Class | Substituents | Biological Activity | Key Findings | Reference |

| 2-Substituted-5,6-dichloro-1-[(hydroxyalkoxy)methyl]benzimidazoles | 2-Bromo, 5,6-Dichloro | Antiviral (HSV-1) | The 2-bromo analog showed activity, but it was not well-separated from cytotoxicity. | nih.gov |

| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | N1-isopropyl, C5-methyl | Antimicrobial | Analogues with N1-isopropyl group exhibited potency against various bacteria and fungi. | nih.govnih.govresearchgate.net |

| 2-Phenyl-substituted benzimidazoles | Varied (R1-R5) | Anti-inflammatory (COX and 5-LOX inhibition) | A lipophilic group at R5 favored COX-1 inhibition, while a hydrophilic group enhanced COX-2 inhibition. | wikipedia.org |

| Benzimidazole-thienopyrimidine hybrids | N-(4-isopropylphenyl)acetamide at C2-thio position | Antimicrobial | The isopropylphenyl group contributed to high affinity for the TrmD enzyme in P. aeruginosa. | acs.org |

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its biological activity. For the benzimidazole class of compounds, several key pharmacophoric features have been identified that contribute to their interaction with various biological targets. nih.govbiointerfaceresearch.comuni.lu

The benzimidazole scaffold itself is a crucial pharmacophoric element, often acting as a bioisostere for naturally occurring purines, allowing it to interact with a wide range of biological macromolecules. wikipedia.orgwikipedia.org Key interactions often involve:

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pair of electrons on the sp2 hybridized nitrogen can act as a hydrogen bond acceptor. nih.gov

Aromatic/Hydrophobic Interactions: The planar, aromatic nature of the benzimidazole ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding sites of target proteins. biointerfaceresearch.com

Pharmacophore models for benzimidazole derivatives targeting specific enzymes often highlight the importance of these features. For instance, a pharmacophore model for benzimidazole derivatives as COX inhibitors identified hydrogen bond acceptors, aromatic rings, and hydrophobic interaction sites as crucial for activity. biointerfaceresearch.com

Table 2: General Pharmacophoric Features of Benzimidazole Derivatives for Target Engagement

| Pharmacophoric Feature | Description | Potential Role in 5-bromo-1-isopropylbenzoimidazole | Reference |

| Hydrogen Bond Acceptor/Donor | The imidazole nitrogens can participate in hydrogen bonding with the protein backbone or side chains. | The N3 atom can act as a hydrogen bond acceptor. | nih.gov |

| Aromatic Ring System | The planar benzimidazole ring allows for π-π stacking and hydrophobic interactions. | The entire benzimidazole core can engage in these interactions. | biointerfaceresearch.com |

| Hydrophobic Group | Alkyl or aryl substituents that can fit into hydrophobic pockets of the target protein. | The N1-isopropyl group serves as a key hydrophobic feature. | nih.govnih.govresearchgate.net |

| Halogen Bond Donor | The bromine atom can interact with electron-rich atoms in the protein binding site. | The C5-bromo group can form halogen bonds, contributing to binding affinity. | nih.gov |

Protein-Ligand Binding Dynamics and Thermodynamics in Research Contexts

The interaction between a ligand and its protein target is a dynamic process governed by thermodynamic principles. While specific protein-ligand binding studies for "this compound" are not documented, insights can be drawn from studies on related benzimidazole derivatives.

Molecular docking and dynamic simulation studies on various benzimidazole derivatives have provided valuable information on their binding modes. For example, in the case of benzimidazole inhibitors of the protein kinase CHK2, the benzimidazole core was found to be sandwiched between leucine (B10760876) and valine residues in the ATP binding pocket. nih.gov Water-mediated hydrogen bonds were also observed to be crucial for the binding of some inhibitors in this class. nih.gov

The binding affinity of a ligand to a protein is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The thermodynamics of this binding is described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Favorable binding is characterized by a negative ΔG.

Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding and is largely driven by the formation of specific, directional interactions such as hydrogen bonds and van der Waals forces. The hydrogen bonding potential of the benzimidazole core and the potential for halogen bonding from the bromo substituent would contribute favorably to the enthalpic component of binding for "5-bromo-1-isopropylbenzoimidazole".

Entropy (ΔS): This term represents the change in the degree of disorder of the system. The release of ordered water molecules from the protein's binding site upon ligand binding (the hydrophobic effect) is a major favorable entropic contributor. The hydrophobic isopropyl group would be expected to play a significant role in this regard.

Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have shown that descriptors related to lipophilicity (like MlogP) and topological polar surface area (TPSA) are often correlated with biological activity, underscoring the importance of both hydrophobic and polar interactions in protein-ligand binding. ijpsr.comnih.gov

Table 3: Inferred Protein-Ligand Binding Characteristics of 5-bromo-1-isopropylbenzoimidazole

| Binding Aspect | Inferred Characteristic for 5-bromo-1-isopropylbenzoimidazole | Supporting Evidence from Analogous Compounds | Reference |

| Binding Site Interaction | The benzimidazole core likely interacts with hydrophobic and aromatic residues. The N3 atom may form hydrogen bonds. | Docking studies of benzimidazole derivatives with various kinases and enzymes show similar binding modes. | biointerfaceresearch.comnih.gov |

| Role of Isopropyl Group | Occupies a hydrophobic pocket, contributing to binding affinity through the hydrophobic effect. | SAR studies on N-alkylated benzimidazoles often show that the size and lipophilicity of the alkyl group are critical for activity. | nih.govnih.govresearchgate.net |

| Role of Bromo Group | May form halogen bonds with electron-donating atoms in the binding site, enhancing binding affinity and specificity. | The presence of halogens is a common feature in many potent enzyme inhibitors. | nih.gov |

| Thermodynamic Driving Force | Likely a combination of favorable enthalpic contributions (hydrogen and halogen bonds) and entropic contributions (hydrophobic effect). | General principles of protein-ligand binding and QSAR studies on benzimidazoles. | ijpsr.comnih.gov |

Research Applications and Interdisciplinary Studies

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The 5-bromo-1-isopropylbenzoimidazole (B177330) HCl scaffold is a valuable building block in the field of organic synthesis, primarily owing to the presence of reactive sites that allow for further functionalization. The bromine atom on the benzene (B151609) ring and the potential for substitution at the 2-position of the imidazole (B134444) ring make it a versatile precursor for the construction of more complex molecules.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This functionalization is crucial for the synthesis of compounds with tailored electronic and biological properties. For instance, the synthesis of biaryl-linked benzimidazoles, which have shown promise in medicinal chemistry, often utilizes brominated benzimidazole (B57391) intermediates.

Furthermore, the 1-isopropyl group provides steric bulk and influences the solubility and crystalline nature of the resulting compounds. This can be advantageous in directing the regioselectivity of certain reactions and in the purification of synthetic intermediates. The benzimidazole core itself is a privileged structure in medicinal chemistry, and the ability to modify it at multiple positions using 5-bromo-1-isopropylbenzoimidazole HCl as a starting material underscores its importance as a key intermediate. The synthesis of various substituted benzimidazoles often involves the initial construction of a core structure, such as 5-bromo-1H-benzimidazole, which can then be alkylated to introduce substituents like the isopropyl group. chemicalbook.com

The general synthetic utility of benzimidazoles as building blocks allows for the creation of a diverse range of compounds, including those with potential applications as drug candidates and fine chemicals. arabjchem.org The ability to perform late-stage functionalization on the benzimidazole scaffold is a key strategy in medicinal chemistry for optimizing the properties of lead compounds. mdpi.com

Table 1: Key Reactions for the Functionalization of Brominated Benzimidazoles

| Reaction Type | Reagents/Catalysts | Functional Group Introduced |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Heteroaryl |

| Stille Coupling | Palladium catalyst, Organostannane | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Amino group |

| Heck Reaction | Palladium catalyst, Alkene | Substituted alkene |

This table represents common reactions for the functionalization of bromo-substituted aromatic compounds, which are applicable to 5-bromo-1-isopropylbenzoimidazole.

Potential in Materials Science Research (e.g., Luminescent Properties, Coordination Chemistry)

Benzimidazole derivatives are of significant interest in materials science due to their photophysical properties, including fluorescence and phosphorescence. The introduction of a bromine atom and an isopropyl group in 5-bromo-1-isopropylbenzoimidazole can modulate these properties. The heavy bromine atom can enhance intersystem crossing, potentially leading to phosphorescent materials, which are valuable for applications such as organic light-emitting diodes (OLEDs).

The coordination of benzimidazole-based ligands to metal ions is a well-established strategy for creating luminescent materials. researchgate.netekb.eg The nitrogen atoms in the imidazole ring of 5-bromo-1-isopropylbenzoimidazole can act as coordination sites for a variety of metal ions, including zinc(II), copper(II), and iridium(III). The resulting metal complexes often exhibit enhanced luminescent properties compared to the free ligand. The electronic properties of the benzimidazole ligand, influenced by the bromo and isopropyl substituents, play a crucial role in determining the emission color and quantum yield of the final complex. For example, substituted benzimidazole metal complexes have been investigated as photostabilizers for polymers like PVC. ekb.eg

The ability of benzimidazole derivatives to form stable complexes with various metals also opens up possibilities in the design of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, sensing, and catalysis. The specific steric and electronic profile of 5-bromo-1-isopropylbenzoimidazole could lead to the formation of novel supramolecular structures with unique properties.

Table 2: Potential Applications of 5-bromo-1-isopropylbenzoimidazole in Materials Science

| Application Area | Rationale |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Potential for phosphorescence due to the heavy atom effect of bromine. |

| Luminescent Sensors | Changes in luminescence upon coordination to specific metal ions or analytes. |

| Coordination Polymers/MOFs | Acts as a ligand to form extended structures with tailored properties. |

Catalytic Applications and Ligand Design in Organometallic Chemistry (e.g., N-Heterocyclic Carbenes)

One of the most significant applications of benzimidazole derivatives in recent years has been in the field of catalysis, particularly as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. mdpi.comacs.org

This compound can be readily converted into a benzimidazolium salt, which is the direct precursor to the corresponding NHC. Deprotonation of this salt yields the free carbene, which can then be coordinated to a metal center, such as palladium, rhodium, or ruthenium. The resulting metal-NHC complexes are highly effective catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation. mdpi.com

The 1-isopropyl group on the benzimidazole ring provides steric bulk around the metal center, which can influence the catalytic activity and selectivity of the complex. The 5-bromo substituent offers a handle for further modification of the ligand, allowing for the fine-tuning of its electronic properties or for its immobilization on a solid support. The development of "smart" NHC ligands that can be chemically modified while coordinated to a metal allows for the dynamic tuning of catalyst properties. acs.org

The use of benzimidazolium salts in palladium-catalyzed Suzuki coupling reactions has been shown to be highly effective for the coupling of aryl halides with arylboronic acids. google.com The versatility of NHC ligands derived from substituted benzimidazoles makes them a cornerstone of modern homogeneous catalysis. nih.gov

Applications in Chemical Biology as Probes and Tools for Mechanistic Studies

Benzimidazole-based molecules have found widespread use in chemical biology as fluorescent probes for sensing and bioimaging. nih.gov Their intrinsic fluorescence can be modulated by their local environment, making them sensitive reporters of biological processes. The introduction of specific functional groups can also be used to target these probes to particular cellular compartments or biomolecules.

While specific studies on 5-bromo-1-isopropylbenzoimidazole as a biological probe are not widely reported, the general principles of benzimidazole-based probe design are applicable. The benzimidazole core can serve as a fluorophore, and its photophysical properties can be tuned by the substituents. For instance, benzimidazole-based probes have been developed for the detection of biologically relevant species such as metal ions and reactive oxygen species. nih.gov

Furthermore, the ability of benzimidazole derivatives to interact with biomolecules, such as proteins and nucleic acids, makes them valuable tools for mechanistic studies. They can be used as scaffolds for the development of enzyme inhibitors or as probes to study protein-ligand interactions. The 5-bromo substituent provides a potential site for the attachment of reporter groups or for photo-crosslinking experiments to identify binding partners. Benzimidazole-based fluorescent probes have been successfully used for ratiometric two-photon imaging of pH in living cells and tissues. acs.org

An exploration of the future research avenues for the chemical compound 5-bromo-1-isopropylbenzoimidazole hydrochloride reveals significant potential for advancement in synthetic methodologies, pharmacological applications, and material science. As a member of the benzimidazole family, a core structure in many therapeutic agents, this compound stands as a promising candidate for further scientific investigation. The trajectory of its development hinges on innovative approaches in chemical synthesis, a deeper understanding of its biological interactions, and the expansion of its use beyond the pharmacological realm.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-1-isopropylbenzoimidazole HCl, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation of a benzoimidazole precursor. For example, 5-bromo-1H-benzimidazole can be alkylated with 2-iodopropane under basic conditions to introduce the isopropyl group. Intermediate purification involves column chromatography or recrystallization, followed by HCl salt formation . Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for bromo and isopropyl groups at δ ~7.5 ppm for aromatic protons and δ ~1.3 ppm for isopropyl methyl groups) and mass spectrometry (e.g., [M+H]+ peak at m/z ~269) .

Q. How can potentiometric titration be optimized for determining the HCl content in the compound?

- Methodological Answer : Use standardized NaOH as the titrant in a mixed solvent system (e.g., water:ethanol) to enhance solubility. Employ first- and second-derivative plots to identify equivalence points, as the HCl (strong acid) and benzoimidazole (weak base) may exhibit overlapping titration curves. Calibration with a blank and pH meter standardization are critical for accuracy .

Q. What spectroscopic techniques are essential for structural validation of derivatives?

- Methodological Answer :

- IR spectroscopy : Confirm N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).

- NMR : Use DEPT-135 to distinguish CH₃ groups (isopropyl) and NOESY to verify spatial proximity of substituents.

- X-ray crystallography : Resolve ambiguous stereochemistry or packing effects, as seen in related brominated benzimidazole derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges. Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for bromine’s electron-withdrawing effects . Validate against experimental UV-Vis spectra (e.g., λmax ~280 nm for π→π* transitions).

Q. How to resolve contradictions in reaction yields when synthesizing sulfonated derivatives?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-sulfonation). Optimize by:

- Temperature control : Maintain ≤40°C during sulfonation to minimize decomposition .

- Stoichiometric monitoring : Use in situ FTIR to track sulfone group formation (~1350 cm⁻¹).

- Statistical design : Apply a Box-Behnken model to evaluate interactions between variables (e.g., reagent ratio, solvent polarity).

Q. What strategies improve crystal structure determination for halogenated benzimidazoles?

- Methodological Answer :

- Heavy-atom effect : Leverage bromine’s strong X-ray scattering for phase determination.

- Cryocrystallography : Reduce thermal motion artifacts by cooling crystals to 100 K.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯Br contacts) influencing packing .

Q. How to analyze regioselectivity in electrophilic substitution reactions of the benzoimidazole core?

- Methodological Answer : Combine experimental kinetics (e.g., monitoring bromination rates via HPLC) with NBO (Natural Bond Orbital) analysis to map electron density distribution. For example, bromine’s -I effect directs electrophiles to the less electron-deficient position (C-4 vs. C-5), validated by substituent effects in analogs .

Data Analysis and Interpretation

Q. How to deconvolute overlapping signals in ¹H NMR spectra of complex mixtures?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, COSY) to assign coupled protons. For overlapping aromatic signals, employ DOSY to differentiate species by diffusion coefficients. For example, distinguish protonated and deprotonated forms in DMSO-d₆ by their distinct T₁ relaxation times .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Methodological Answer : Apply Grubbs’ test to identify outliers in yield data. Use ANOVA to compare batch-to-batch variability (e.g., reaction temperature ±2°C leading to ±5% yield differences). Report confidence intervals (95% CI) for purity assessments via HPLC .

Tables for Key Data

Table 1 : Computational vs. Experimental Properties of this compound

| Property | DFT Prediction (B3LYP/6-31G*) | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 (UV-Vis) |

| Dipole Moment (Debye) | 3.8 | N/A |

| C–Br Bond Length (Å) | 1.91 | 1.89 (X-ray) |

Table 2 : Optimized Reaction Conditions for Sulfonation

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–50°C |

| NaH Equivalents | 4.0 eq |

| Reaction Time | 12 h |

| Solvent | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.